molecular formula C20H18N4O3S2 B11012856 N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide

Cat. No.: B11012856
M. Wt: 426.5 g/mol
InChI Key: FYXJVEJZESAPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide, also known by its chemical formula C14H16N4O4S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is the condensation of a thioamide with an α,β-unsaturated ketone. The specific synthetic route may vary, but the key steps include:

    Thioamide Formation: Starting with an appropriate amine, react it with carbon disulfide (CS) to form the thioamide intermediate.

    Condensation: The thioamide reacts with an α,β-unsaturated ketone (such as 3-oxo-1,2-benzothiazol-2(3H)-ylpropanal) to yield the target compound.

Industrial Production: While industrial-scale production methods are proprietary, laboratories typically employ similar principles on a larger scale. Optimization of reaction conditions, purification, and scalability are essential for efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield different derivatives.

    Substitution: Substituents on the benzyl group can be modified via substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the benzyl group.

Major Products: The specific products depend on reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are no direct analogs, related compounds include:

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O3S2/c1-27-14-8-6-13(7-9-14)12-18-22-23-20(28-18)21-17(25)10-11-24-19(26)15-4-2-3-5-16(15)29-24/h2-9H,10-12H2,1H3,(H,21,23,25)

InChI Key

FYXJVEJZESAPHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.